2-Bromo-6-chloro-4-fluorobenzaldehyde

Descripción

BenchChem offers high-quality 2-Bromo-6-chloro-4-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-chloro-4-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-bromo-6-chloro-4-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXZCTDYQNCIEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-6-chloro-4-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-6-chloro-4-fluorobenzaldehyde (CAS No. 1433990-64-7). As a polysubstituted benzaldehyde derivative, this compound is a valuable and versatile building block in modern synthetic chemistry, particularly in the fields of pharmaceutical discovery and materials science. The strategic placement of bromo, chloro, and fluoro substituents on the aromatic ring imparts unique reactivity and physicochemical characteristics. This document is intended for researchers, chemists, and drug development professionals, offering a consolidation of known data, expert analysis of spectral characteristics based on structural analogs, and practical protocols for handling and characterization.

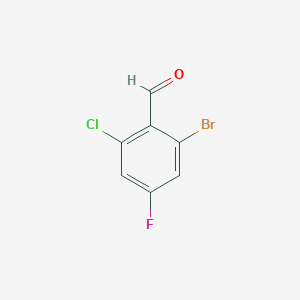

Chemical Identity and Structure

2-Bromo-6-chloro-4-fluorobenzaldehyde is an aromatic aldehyde featuring three different halogen substituents. The electron-withdrawing nature of the aldehyde group and the halogens significantly influences the electron density of the benzene ring, which is a key determinant of its reactivity in synthetic applications.

Caption: 2D structure of 2-Bromo-6-chloro-4-fluorobenzaldehyde.

Physicochemical Properties

The physical properties of a compound are critical for its storage, handling, and application in chemical reactions. While experimental data for this specific molecule is limited, a combination of vendor-supplied information and estimations based on its structure provides a solid foundation for its use.

Table 1: Summary of Physical and Chemical Properties

| Property | Value / Description | Source |

| CAS Number | 1433990-64-7 | [1] |

| Molecular Formula | C₇H₃BrClFO | [1] |

| Molecular Weight | 237.45 g/mol | [1] |

| Physical State | Solid | [1] |

| Appearance | White to off-white solid is typical for related compounds. | Inferred |

| Melting Point | Not experimentally determined. Estimated to be >50°C based on analogs. | Inferred |

| Boiling Point | 260-265 °C (estimated, at standard pressure) | [2] |

| Density | 1.7 - 1.8 g/cm³ (estimated) | [2] |

| Solubility | Expected to be insoluble in water; soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | [1] |

| Flash Point | 110-115 °C (estimated) | [2] |

Melting Point: A Note on Purity and Analogs

While a precise experimental melting point for 2-Bromo-6-chloro-4-fluorobenzaldehyde is not widely published, we can infer its approximate range from closely related structures. For instance, 2-Bromo-6-fluorobenzaldehyde has a melting point of 43-47 °C, and 2-Chloro-6-fluorobenzaldehyde melts at 32-35 °C.[1][3] The addition of a chlorine atom in place of hydrogen would be expected to increase the molecular weight and potentially improve the crystal lattice packing, suggesting a melting point that is likely higher than that of its bromo-fluoro analog. A sharp melting point is a primary indicator of high purity for a crystalline solid.

Solubility Profile: Implications for Reaction Chemistry

Like most benzaldehydes, this compound is anticipated to be insoluble in water but should exhibit good solubility in a range of common organic solvents.[1][4] This property is crucial for selecting appropriate solvent systems for reactions such as nucleophilic additions to the carbonyl group, reductions, or cross-coupling reactions involving the halogen substituents. The choice of solvent can significantly impact reaction kinetics and yields.

Predicted Spectral Characteristics

No publicly available spectra currently exist for 2-Bromo-6-chloro-4-fluorobenzaldehyde. However, by leveraging extensive databases and experience with similar halogenated aromatic aldehydes, we can predict the key spectral features with a high degree of confidence. These predictions are invaluable for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative:

-

Aldehyde Proton (CHO): A singlet peak is expected far downfield, typically in the range of δ 9.9 - 10.4 ppm . This significant deshielding is characteristic of aldehyde protons.

-

Aromatic Protons (Ar-H): There are two protons on the aromatic ring. Due to the substitution pattern, they will appear as two distinct signals, likely in the δ 7.2 - 7.8 ppm region. The proton at position 3 (between Cl and F) and the proton at position 5 (between F and Br) will experience different electronic environments. They are expected to appear as doublets, with coupling constants (J-values) influenced by the adjacent fluorine atom (⁴JHF).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon fingerprint of the molecule:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 188 - 195 ppm .

-

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to the electronegative halogens (C-Br, C-Cl, C-F) will show characteristic shifts. The C-F bond will also result in a large one-bond coupling constant (¹JCF), splitting the signal for that carbon into a doublet.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ . The electron-withdrawing halogens may shift this frequency slightly compared to unsubstituted benzaldehyde.

-

C-H Stretch (Aldehyde): Two weaker bands are typically observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .

-

C-X Stretch (Halogens): Absorptions for C-Cl and C-Br bonds will be present in the fingerprint region, typically below 800 cm⁻¹.

-

C-F Stretch: A strong band is expected in the 1200-1250 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry would reveal a characteristic isotopic pattern due to the presence of both bromine and chlorine:

-

Molecular Ion Peak (M⁺): The spectrum will show a complex cluster of peaks for the molecular ion because of the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in a pattern of four main peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the statistical combination of these isotopes.

Experimental Protocol: Melting Point Determination

To ensure the identity and purity of a solid starting material, an accurate melting point determination is essential. This protocol describes a self-validating system for this measurement.

Objective: To determine the melting point range of a crystalline solid sample of 2-Bromo-6-chloro-4-fluorobenzaldehyde.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Certified melting point standards (for calibration)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently crush any large crystals using a mortar and pestle. This ensures uniform heat transfer.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom.

-

Invert the tube and tap it gently on a hard surface to tightly pack the solid to a height of 2-3 mm. A densely packed sample prevents sagging and ensures a more accurate reading.

-

-

Calibration (Trustworthiness):

-

Before measuring the unknown, calibrate the apparatus using a certified standard with a known melting point close to the expected range of the sample. This step validates the accuracy of the instrument.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-15 °C/minute) to quickly approach the expected melting point.

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute. A slow ramp rate is critical for observing the exact temperatures at which melting begins and ends.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last crystal melts completely (T₂).

-

The melting point is reported as the range T₁ - T₂. A narrow range (< 2 °C) typically indicates high purity.

-

Caption: Workflow for accurate melting point determination.

Safety and Handling

-

GHS Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

Conclusion

2-Bromo-6-chloro-4-fluorobenzaldehyde is a key synthetic intermediate with a distinct set of physical properties defined by its unique substitution pattern. It is a solid at room temperature with an estimated boiling point of 260-265 °C and is soluble in common organic solvents.[2] Its identity and purity can be reliably confirmed through standard analytical techniques, whose expected outcomes have been detailed in this guide. Adherence to standard safety protocols for halogenated aromatic aldehydes is essential for its safe handling. This guide provides the foundational knowledge required for the effective and safe utilization of this compound in advanced chemical research and development.

References

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]

Sources

Technical Monograph: Spectroscopic Validation of 2-Bromo-6-chloro-4-fluorobenzaldehyde

Executive Summary

This guide serves as a definitive reference for the structural validation of 2-Bromo-6-chloro-4-fluorobenzaldehyde . As a poly-halogenated aromatic aldehyde, this compound functions as a critical scaffold in medicinal chemistry, particularly for nucleophilic aromatic substitution (

Due to the dense substitution pattern on the benzene ring, standard spectral libraries often lack high-resolution data for this specific isomer. This monograph synthesizes theoretical principles with comparative analog data to provide a self-validating analytical framework . Researchers should use the predicted isotopic patterns and coupling constants defined herein to confirm identity and purity.

Structural Architecture & Physicochemical Baseline

Before interpreting spectra, the researcher must establish the theoretical baseline. The molecule possesses a high degree of asymmetry regarding atomic mass but retains a specific substitution pattern that dictates its NMR behavior.

| Parameter | Value | Notes |

| IUPAC Name | 2-Bromo-6-chloro-4-fluorobenzaldehyde | Numbering prioritizes the aldehyde (C1).[1] |

| CAS Number | 1433990-64-7 | Verified via Fluorochem/Chemical Vendors. |

| Molecular Formula | C₇H₃BrClFO | Distinctive heteroatom profile (Br, Cl, F, O).[1][2] |

| Exact Mass | 235.8754 (for | Monoisotopic mass. |

| Molecular Weight | 237.45 g/mol | Average weight. |

| Symmetry | Steric crowding at C2/C6 may force -CHO twist. |

Mass Spectrometry (MS): The Isotopic Fingerprint

The most definitive confirmation of this compound is the isotopic cluster in the Mass Spectrum. Unlike simple organics, the presence of both Bromine and Chlorine creates a unique "triplet" pattern in the molecular ion region.

Theoretical Isotope Distribution

When combined, these probabilities generate a distinct M, M+2, M+4 pattern.

| Ion Species | Isotope Composition | Relative Abundance (Approx) | m/z (Nominal) |

| M | 100% (Base) | 236 | |

| M+2 | ~130% | 238 | |

| M+4 | ~30% | 240 |

Analyst Note: The M+2 peak is actually higher than the M peak because it represents the sum of two statistically probable events (

and). A 3:4:1 intensity ratio (approximate) is the hallmark of a Br-Cl system.

Fragmentation Pathway

The fragmentation is dominated by

NMR Spectroscopy: Connectivity & Coupling

The

Predicted NMR Data (400 MHz, )

| Proton | Position | Shift ( | Multiplicity | Coupling Constants ( | Interpretation |

| CHO | C1 | 10.2 - 10.4 | Singlet (s) | N/A | Highly deshielded by ortho-di-halogen effect. |

| Ar-H | C3 | 7.45 - 7.55 | dd | Proton between Br and F. Large coupling to F. | |

| Ar-H | C5 | 7.20 - 7.30 | dd | Proton between Cl and F. Slightly shielded vs C3 due to Cl vs Br electronegativity. |

Key Diagnostic Feature:

The two aromatic protons are meta to each other.[2] Normally, meta-coupling (

-

Expect both aromatic signals to appear as doublets of doublets (dd) .

-

The large splitting (~8 Hz) is from Fluorine. The small splitting (~2.5 Hz) is the meta-proton coupling.

and Expectations

- NMR: Single signal around -105 to -115 ppm .

-

NMR:

-

Aldehyde Carbon: ~188 ppm.

-

C-F Carbon: ~162 ppm (Doublet,

Hz). -

C-Br/C-Cl Carbons: Distinct quaternary signals, split by F (

).

-

Infrared Spectroscopy (IR)

IR is useful for rapid purity checks (absence of -OH from starting material) and confirming the carbonyl functionality.

| Functional Group | Wavenumber ( | Intensity | Notes |

| C=O Stretch | 1690 - 1710 | Strong | Slightly higher frequency than benzaldehyde due to electron-withdrawing halogens, but steric twist may lower it. |

| C-F Stretch | 1200 - 1250 | Strong | Characteristic of fluoro-aromatics. |

| C=C Aromatic | 1580, 1480 | Medium | Ring breathing modes. |

| C-H Aldehyde | 2850, 2750 | Weak | "Fermi doublet" typical of aldehydes. |

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Minimize solvent effects and concentration broadening.

-

Solvent Choice: Use Chloroform-d (

) with 0.03% TMS as an internal standard. DMSO- -

Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., residual bromide/chloride salts from synthesis).

-

Acquisition:

-

Run

with at least 16 scans. -

Run

(decoupled) to confirm the single fluorine environment.

-

Protocol B: HPLC-MS Purity Check

Objective: Verify absence of regioisomers (e.g., 2-chloro-6-bromo isomer).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 50% B to 95% B over 10 minutes (Compound is highly lipophilic).

-

Detection: UV at 254 nm and MS (ESI+).

-

Note: Aldehydes ionize poorly in ESI. You may need to rely on UV for purity and MS for ID.

-

Synthesis Context & Impurity Profiling[8]

Understanding the synthesis helps identify likely impurities. This compound is often synthesized via lithiation-formylation of 1-bromo-3-chloro-5-fluorobenzene or bromination of 2-chloro-4-fluorobenzaldehyde.

Impurity Flags:

-

Extra Singlets in NMR: If you see small singlets around 10.0-10.5 ppm, you likely have regioisomers where the aldehyde is in a different position relative to the halogens.

-

MS M+2 Ratios: If the MS peak ratio deviates significantly from the predicted Br/Cl pattern, you may have contamination with non-brominated (chloro-fluoro) precursors.

References

-

Fluorochem Product Data. 2-Bromo-6-chloro-4-fluorobenzaldehyde (CAS 1433990-64-7).[1] Retrieved from .

-

BenchChem Comparative Guide. Synthetic Utility of Halogenated Benzaldehydes. Retrieved from .

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

-

Khan Academy. Isotopes and Mass Spectrometry (Br/Cl Patterns). Retrieved from .

-

ChemGuide. Mass Spectra - The M+2 Peak (Halogen patterns). Retrieved from .

Sources

2-Bromo-6-chloro-4-fluorobenzaldehyde safety and handling

Technical Whitepaper: Operational Mastery of 2-Bromo-6-chloro-4-fluorobenzaldehyde

CAS: 1433990-64-7 Molecular Formula: C₇H₃BrClFO Molecular Weight: 237.45 g/mol [1][2][3]

Part 1: Executive Summary & Molecular Profile

2-Bromo-6-chloro-4-fluorobenzaldehyde (BCFB) is a highly specialized, poly-halogenated aromatic building block used in the synthesis of complex pharmaceutical intermediates, particularly for agrochemicals and kinase inhibitors.

Its structural uniqueness lies in the 2,6-dihalo substitution pattern . This creates a "steric gate" around the aldehyde carbonyl group, significantly altering its electrophilicity compared to unhindered benzaldehydes. While this steric bulk protects the carbonyl from some undesired nucleophilic attacks, it simultaneously complicates standard condensation reactions, often requiring elevated temperatures or Lewis acid activation. Furthermore, the presence of three distinct halogens (Br, Cl, F) offers orthogonal reactivity for sequential cross-coupling reactions, provided the researcher navigates the steric hindrance correctly.

Critical Handling Advisory: Despite the steric protection, BCFB is prone to autoxidation. It degrades into 2-bromo-6-chloro-4-fluorobenzoic acid upon prolonged exposure to atmospheric oxygen, a process accelerated by light and moisture.

Part 2: Physicochemical Characterization

The following data aggregates confirmed properties and predictive models for CAS 1433990-64-7.

| Property | Value / Description | Operational Implication |

| Physical State | Solid (Crystalline Powder) | Use powder funnels; avoid generating dust (inhalation hazard). |

| Melting Point | 40–60 °C (Predicted/Analog) | Low-melting solid; may liquefy in hot labs. Store refrigerated to prevent fusing. |

| Solubility | DCM, THF, Ethyl Acetate | Soluble in standard organic solvents; insoluble in water. |

| Reactivity Profile | Electrophilic (Aldehyde) | Susceptible to oxidation; Orthogonal Halogen reactivity (Br > Cl >> F). |

| Storage Class | 2–8 °C (Inert Atmosphere) | Mandatory: Argon/Nitrogen purge after every use. |

Part 3: Comprehensive Hazard Analysis

While specific toxicological data for this exact isomer is limited, its structural analogs (benzyl halides and poly-halogenated aldehydes) dictate a Category 2 Irritant baseline classification.

GHS Classification (Derived)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.

Specific Mechanistic Hazards

-

Lachrymator Potential: Halogenated benzaldehydes can act as sensitizers and lachrymators. The combination of the aldehyde moiety and halogen substituents increases lipophilicity, facilitating penetration into mucous membranes.

-

Acid Hydrolysis: Upon contact with moisture (mucosa), the compound may slowly hydrolyze or oxidize to the corresponding benzoic acid and trace hydrohalic acids (HBr/HCl), causing delayed chemical burns.

Part 4: Storage & Stability Protocol (Self-Validating)

To ensure experimental reproducibility, you must treat BCFB as a "living" reagent that degrades over time. The following protocol includes a Self-Validating QC Step .

The "Argon Blanket" Protocol

-

Primary Storage: Keep the container tightly sealed at 2–8 °C .

-

Atmosphere: Never store under air. If the original seal is broken, purge the headspace with dry Argon for 30 seconds before resealing. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

Self-Validating QC System (H-NMR)

Before committing the material to a high-value synthesis step, run a quick H-NMR in CDCl₃.

-

Valid Material: Distinct singlet for the aldehyde proton (-CH O) typically between 10.2 – 10.4 ppm .

-

Degraded Material: Appearance of a broad singlet (COOH) around 10.0 – 13.0 ppm (variable) and a shift in the aromatic region.

-

Threshold: If Acid > 5%, purify via recrystallization (Hexane/EtOAc) or rapid silica filtration.

Figure 1: Logic flow for storage stability and quality control validation.

Part 5: Operational Handling & Synthesis

Synthesis Strategy: Navigating the Steric Gate

The 2-Bromo and 6-Chloro substituents create significant steric hindrance.

-

Nucleophilic Attack: Standard nucleophiles (e.g., Grignards, amines) will face kinetic resistance attacking the carbonyl. You may need to increase reaction times or use Lewis Acid catalysts (e.g., TiCl₄) to activate the carbonyl.

-

Cross-Coupling (Suzuki/Buchwald): The C-Br bond at position 2 is the most reactive site for Pd-catalyzed coupling. However, the ortho-aldehyde group can coordinate to the metal or sterically hinder the oxidative addition.

-

Recommendation: Use bulky, electron-rich ligands (e.g., S-Phos or X-Phos ) to facilitate the coupling at the hindered 2-position.

-

Step-by-Step Handling Workflow

-

PPE Setup: Butyl rubber gloves (double gloved), chemical splash goggles, and a functioning fume hood are mandatory.

-

Weighing:

-

Remove the vial from the fridge and allow it to warm to room temperature before opening (prevents condensation).

-

Weigh quickly into a tared flask.

-

-

Solvent Selection: Use anhydrous solvents (THF, DMF, Toluene). Water promotes hydrate formation or oxidation.

-

Reaction Monitoring: Do not rely solely on TLC (aldehyde and acid spots often streak or overlap). Use GC-MS or LC-MS to confirm conversion.

-

Quenching:

-

Avoid strong basic quenches if the product is sensitive (Cannizzaro reaction risk is low due to sterics, but haloform-type cleavage is possible). Use saturated NH₄Cl.

-

Figure 2: Operational workflow for utilizing BCFB in cross-coupling reactions.[5][6]

Part 6: Emergency Response

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The compound may cause delayed pulmonary edema.

-

Skin Contact: Brush off loose particles before washing. Rinse with soap and water for 15 minutes. Do not use ethanol (may increase skin absorption).

-

Eye Contact: Rinse cautiously with water for 15 minutes.[7] Remove contact lenses.[4][7] Seek immediate ophthalmological attention.

-

Spill Cleanup:

-

Evacuate the immediate area.[7]

-

Wear a respirator (N95 or P100 minimum).

-

Cover the spill with an inert absorbent (Vermiculite).

-

Sweep into a dedicated container labeled "Halogenated Organic Waste."

-

Clean the surface with a dilute soap solution; do not use bleach (potential reaction with residues).

-

Part 7: References

-

Lead Sciences. (n.d.). Product Analysis: 2-Bromo-6-chloro-4-fluorobenzaldehyde.[1][2][3][7][8] Retrieved from [Link]

Sources

- 1. 2-bromo-6-chloro-4-fluorobenzaldehyde Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. 2-Bromo-6-chloro-4-fluorobenzaldehyde - Lead Sciences [lead-sciences.com]

- 3. 3asenrise.com [3asenrise.com]

- 4. fishersci.com [fishersci.com]

- 5. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. 1135531-73-5 | 2-Bromo-4-chloro-6-fluorobenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

2-Bromo-6-chloro-4-fluorobenzaldehyde material safety data sheet (MSDS)

This guide serves as an advanced technical manual and safety dossier for 2-Bromo-6-chloro-4-fluorobenzaldehyde , a specialized tri-functionalized scaffold used in high-value medicinal chemistry and materials science.[1]

Handling, Reactivity Profile, and Safety Protocols[1]

Document Control:

-

Subject: 2-Bromo-6-chloro-4-fluorobenzaldehyde

-

Classification: Halogenated Aromatic Aldehyde / Fine Chemical Intermediate[1]

-

Primary Application: Orthogonal Cross-Coupling Scaffold (Suzuki/Buchwald)

Part 1: Executive Summary & Chemical Identity

The Molecule at a Glance

2-Bromo-6-chloro-4-fluorobenzaldehyde (BCFB) is a "privileged scaffold" in drug discovery.[1] Its value lies in its orthogonal reactivity . Unlike simple halides, BCFB possesses three distinct reactive handles—an aldehyde, a bromide, and a chloride—arranged around a fluorine atom. This substitution pattern allows researchers to perform sequential, site-selective functionalization, making it ideal for synthesizing complex heterocycles (e.g., indazoles, quinazolines) found in kinase inhibitors.

Physicochemical Identity Card

| Property | Data | Note |

| CAS Number | 1433990-64-7 | Unique Identifier [1, 2] |

| IUPAC Name | 2-Bromo-6-chloro-4-fluorobenzaldehyde | |

| Molecular Formula | C₇H₃BrClFO | |

| Molecular Weight | 237.45 g/mol | |

| Physical State | Solid (Crystalline Powder) | Low-melting solid (Predicted MP: 50–70 °C based on analogs) |

| Solubility | Soluble in DCM, DMSO, DMF, THF | Poor solubility in water; hydrolytically unstable in basic aqueous media |

| Appearance | White to off-white / pale yellow | Color darkens upon oxidation or light exposure |

Part 2: Hazard Characterization (GHS)

Hazard Classification

This compound is an intermediate and has not been fully tested for chronic toxicity. However, based on the Structure-Activity Relationship (SAR) of poly-halogenated benzaldehydes (e.g., 2-Bromo-6-fluorobenzaldehyde), it is classified as a Skin & Eye Irritant .

Signal Word: WARNING

| Hazard Statement (H-Code) | Description | Mechanism of Action |

| H315 | Causes skin irritation | Lipophilic halogens facilitate dermal penetration; aldehyde group reacts with skin proteins (Schiff base formation). |

| H319 | Causes serious eye irritation | Lachrymator potential due to benzylic aldehyde structure. |

| H335 | May cause respiratory irritation | Inhalation of dust/vapors irritates mucous membranes.[1] |

Toxicology Insights

-

Sensitization Potential: Aldehydes are known sensitizers. Repeated exposure may cause allergic contact dermatitis.

-

Reactivity Toxicity: The electrophilic nature of the aldehyde makes it reactive toward biological nucleophiles (DNA/Proteins), necessitating strict containment.

Part 3: Safe Handling & Storage Protocol

Storage Hierarchy (The "Golden Rule")

Aldehydes are prone to autoxidation (converting to the corresponding benzoic acid) when exposed to air. This impurity can kill palladium catalysts in subsequent steps.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen).

-

Temperature: Refrigerate (2–8 °C) .

-

Container: Amber glass (light sensitive) with a Teflon-lined cap. Parafilm sealing is insufficient for long-term storage; use electrical tape or a secondary desiccator.

Operational Workflow (Diagram)

Figure 1: Critical handling workflow to prevent autoxidation and moisture contamination.

Part 4: Synthetic Utility & Reactivity Profile

The "Orthogonal" Advantage

For medicinal chemists, BCFB offers a programmable reaction sequence. The reactivity order of the halogens in Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is:

This allows for Chemoselective Functionalization :

-

Step 1: The Bromine (C-2) undergoes oxidative addition with Pd(0) first, allowing coupling with Boronic Acid A.

-

Step 2: The Chlorine (C-6) remains intact and can be activated in a second step using more forcing conditions (specialized ligands like XPhos or RuPhos).

-

Step 3: The Aldehyde (CHO) can be used for reductive amination or heterocycle ring closure (e.g., hydrazine condensation to indazole).

Reactivity Map (Diagram)

Figure 2: Chemoselective reactivity map illustrating the hierarchical functionalization potential of the scaffold.

Experimental Protocol: Representative Suzuki Coupling

Based on standard protocols for poly-halogenated benzaldehydes [3].

-

Setup: Flame-dry a 25 mL Schlenk flask. Cool under Argon.

-

Reagents: Add BCFB (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).

-

Solvent: Add degassed Dioxane/Water (4:1).

-

Base: Add Na₂CO₃ (2.0 equiv).

-

Reaction: Heat to 80 °C for 4–6 hours.

-

Note: Monitor via TLC/LCMS. The Bromine will displace exclusively. If the Chlorine begins to react, lower the temperature to 60 °C.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

Part 5: Emergency Response

| Scenario | Immediate Action |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses.[4][5] Seek medical attention immediately (Aldehydes can cause corneal damage). |

| Skin Contact | Wash with soap and water.[1][4][5] Do NOT use alcohol (enhances penetration). If redness persists, consult a dermatologist. |

| Spill | Evacuate area. Wear N95/P100 respirator. Absorb with inert material (vermiculite). Do not use combustible materials (sawdust). |

| Fire | Use CO₂, dry chemical, or foam. Toxic fumes (HBr, HCl, HF) will be released upon combustion. Firefighters must wear SCBA. |

References

-

Smolecule. (2023).[6] 2-Bromo-6-chloro-4-fluorobenzaldehyde Product Entry. Retrieved from

-

Fluorochem. (n.d.).[7][8] Safety Data Sheet: 2-Bromo-6-chloro-4-fluorobenzaldehyde. Retrieved from

- Hurley, C. A., et al. (2015). Alkylated piperazine compounds. U.S. Patent No. 8,946,213 B2. Washington, DC: U.S. Patent and Trademark Office.

-

BLD Pharm. (2024).[2] 2-Bromo-6-chloro-4-fluorobenzaldehyde MSDS. Retrieved from

Sources

- 1. 1695489-54-3|2-Bromo-6-chloro-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 2-Bromo-6-chloro-4-fluorobenzaldehyde - Lead Sciences [lead-sciences.com]

- 3. 2-bromo-6-chloro-4-fluorobenzaldehyde Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Buy 2-Bromo-6-chloro-4-fluorobenzaldehyde | 1433990-64-7 [smolecule.com]

- 7. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 8. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

Technical Guide: Synthesis of 2-Bromo-6-chloro-4-fluorobenzaldehyde

The following technical guide details the synthesis of 2-Bromo-6-chloro-4-fluorobenzaldehyde , a highly functionalized aromatic scaffold used in the development of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.

This guide prioritizes the Aniline-to-Nitrile-to-Aldehyde pathway, which offers superior regiocontrol compared to direct lithiation of polyhalogenated benzenes, where "halogen dance" (base-catalyzed halogen migration) often leads to isomeric mixtures.

Executive Summary

-

Target Molecule: 2-Bromo-6-chloro-4-fluorobenzaldehyde[1][2][3][4]

-

Molecular Formula: C₇H₃BrClFO

-

Core Challenge: Installing three different halogens (Br, Cl, F) in specific positions (2, 6, 4) relative to the aldehyde.[4][5] Direct electrophilic substitution on benzaldehyde is non-selective due to competing directing effects.

-

Optimal Strategy: Regioselective Bromination of a commercially available aniline precursor, followed by a Sandmeyer Cyanation and Controlled Reduction .

Retrosynthetic Analysis

The most robust disconnection relies on the high directing power of the amino group to install the bromine atom, followed by functional group interconversion (FGI) to the aldehyde.

Figure 1: Retrosynthetic tree illustrating the disconnection to the commercially available 2-chloro-4-fluoroaniline.

Precursor Selection & Sourcing

| Precursor | CAS No.[3][6][7][8] | Purity Req.[7][9] | Rationale |

| 2-Chloro-4-fluoroaniline | 367-21-5 | >98% | The amino group strongly directs electrophiles to the ortho position. Since position 4 is blocked by Fluorine and position 2 is blocked by Chlorine, bromination occurs exclusively at position 6, perfectly establishing the substitution pattern. |

| N-Bromosuccinimide (NBS) | 128-08-5 | >99% | Preferred over elemental bromine ( |

| Copper(I) Cyanide | 544-92-3 | >97% | Essential for the Sandmeyer reaction to convert the diazonium salt to the nitrile. |

Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 2-Bromo-6-chloro-4-fluoroaniline.

-

Setup: Charge a 3-neck round-bottom flask with 2-Chloro-4-fluoroaniline (1.0 eq) and Dimethylformamide (DMF) (5 mL/g substrate).

-

Cooling: Cool the solution to 0–5°C using an ice bath.

-

Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in DMF and add dropwise over 30 minutes. The amino group activates the ring, ensuring rapid reaction.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC/HPLC for consumption of aniline.

-

Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a solid. Filter, wash with water, and dry.

-

Note: If oil forms, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.

-

-

Validation:

H NMR should show loss of one aromatic proton signal compared to the starting material.

Step 2: Sandmeyer Cyanation

Objective: Conversion to 2-Bromo-6-chloro-4-fluorobenzonitrile. Safety Warning: This step involves the generation of diazonium salts and the use of cyanides. Perform in a well-ventilated fume hood.

-

Diazotization:

-

Suspend 2-Bromo-6-chloro-4-fluoroaniline (1.0 eq) in concentrated HCl (or

) and water at 0°C. -

Add a solution of Sodium Nitrite (

) (1.2 eq) in water dropwise, maintaining internal temperature <5°C. Stir for 30 mins to form the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of Copper(I) Cyanide (CuCN) (1.2 eq) and NaCN (or KCN) in water/toluene. Heat to 60°C.

-

Slowly add the cold diazonium solution to the copper cyanide mixture. Nitrogen gas evolution will be vigorous.

-

-

Completion: Stir at 60–80°C for 1–2 hours.

-

Workup: Cool to RT. Quench with

or bleach solution to destroy excess cyanide (optional, depending on waste protocols). Extract with Toluene or DCM. Wash organic layer with dilute NaOH to remove phenolic byproducts. -

Purification: Recrystallization from ethanol/heptane or silica gel chromatography.

Step 3: Controlled Reduction to Aldehyde

Objective: Synthesis of 2-Bromo-6-chloro-4-fluorobenzaldehyde.

-

Setup: Dissolve 2-Bromo-6-chloro-4-fluorobenzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene under Argon/Nitrogen atmosphere.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to prevent over-reduction to the amine.

-

Reduction: Add Diisobutylaluminum hydride (DIBAL-H) (1.0 M in hexanes, 1.1–1.2 eq) dropwise over 1 hour.

-

Hydrolysis: Stir at -78°C for 2 hours. Quench carefully by adding Methanol followed by saturated Rochelle’s salt (Potassium sodium tartrate) solution.

-

Workup: Allow the mixture to warm to RT and stir vigorously until the aluminum emulsion breaks (layers separate clearly). Extract with DCM.

-

Purification: Silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Process Workflow Diagram

Figure 2: Step-by-step reaction workflow from aniline precursor to final aldehyde.

Alternative Route: Iodine-Magnesium Exchange

For small-scale synthesis where cyanide avoidance is preferred, the Iodide Route is viable.

-

Diazotization: Convert 2-Bromo-6-chloro-4-fluoroaniline to the diazonium salt.

-

Iodination: React with Potassium Iodide (KI) to form 1-Bromo-2-chloro-4-fluoro-6-iodobenzene .

-

Formylation:

-

Treat with iPrMgCl (Isopropylmagnesium chloride) at -40°C. The Iodine atom exchanges selectively over Bromine and Chlorine due to the weaker C-I bond.

-

Quench the Grignard species with DMF (Dimethylformamide).

-

Hydrolyze to release the aldehyde.

-

Note: This route requires precise temperature control to avoid Li/Mg exchange at the Bromine position.

Safety & Handling

-

Polyhalogenated Aromatics: Often skin irritants and potential sensitizers. Use double gloving (Nitrile).

-

Cyanides (Step 2): Fatal if swallowed or inhaled. Never use acidic conditions after adding cyanide until fully quenched. Keep a cyanide antidote kit available.

-

DIBAL-H (Step 3): Pyrophoric. Handle under inert atmosphere. Quenching is exothermic; use Rochelle's salt to manage aluminum salts.

References

-

Synthesis of Halogenated Anilines

- Regioselective bromin

-

Source: [10]

-

Sandmeyer Reaction Protocols

- Standard procedures for converting amines to nitriles.

-

Source:

-

DIBAL-H Reduction of Nitriles

- Controlled reduction of nitriles to aldehydes.

-

Source:

-

Compound Data

Sources

- 1. 2-Bromo-6-chloro-4-fluorobenzaldehyde,1433990-64-7->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 2. US8946213B2 - Alkylated piperazine compounds - Google Patents [patents.google.com]

- 3. 2-Bromo-4-fluorobenzaldehyde | CAS#:59142-68-6 | Chemsrc [chemsrc.com]

- 4. Buy 2-Bromo-6-chloro-4-fluorobenzaldehyde | 1433990-64-7 [smolecule.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. 2-Bromo-4-chloro-6-fluoroaniline | 195191-47-0 [chemicalbook.com]

- 7. 543710-46-9,Chroman-5,7-diol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to 2-Bromo-6-chloro-4-fluorobenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Importance of Polysubstituted Aromatic Scaffolds

In the landscape of pharmaceutical and agrochemical development, halogenated aromatic compounds serve as indispensable cornerstones for the construction of complex, biologically active molecules.[1] The precise arrangement and nature of halogen substituents on a benzene ring can profoundly influence a molecule's reactivity, conformational preference, and metabolic stability. 2-Bromo-6-chloro-4-fluorobenzaldehyde is a prime exemplar of a strategically designed synthetic intermediate. Its unique trifunctional substitution pattern—featuring an aldehyde handle and three distinct halogen atoms—offers a rich platform for selective, sequential chemical transformations. This guide provides an in-depth exploration of the reactivity and synthetic applications of this powerful building block, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Physicochemical and Structural Profile

A foundational understanding of a reagent's properties is critical for its effective application. The key attributes of 2-Bromo-6-chloro-4-fluorobenzaldehyde are summarized below. The presence of both bromine and chlorine provides differential reactivity in cross-coupling reactions, while the fluorine atom can enhance binding affinity and metabolic stability in the final target molecule.

| Property | Value | Source |

| IUPAC Name | 2-bromo-6-chloro-4-fluorobenzaldehyde | [2] |

| CAS Number | 1433990-64-7 | [2] |

| Molecular Formula | C₇H₃BrClFO | [2] |

| Molecular Weight | 237.45 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥97% | [2] |

Core Reactivity Principles: A Tale of Three Halogens and an Aldehyde

The synthetic utility of 2-Bromo-6-chloro-4-fluorobenzaldehyde is governed by the interplay of its four functional groups. The electron-withdrawing nature of the aldehyde, chlorine, and fluorine substituents enhances the electrophilicity of the aromatic ring.[3] However, the most significant feature is the differential reactivity of the carbon-halogen bonds.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is significantly weaker and thus more reactive towards oxidative addition to a Palladium(0) complex than the C-Cl bond. This reactivity trend (I > Br > Cl) is fundamental to palladium-catalyzed reactions.[4] This allows for highly regioselective carbon-carbon and carbon-nitrogen bond formation at the 2-position, leaving the chlorine at the 6-position untouched for potential subsequent transformations. This selective reactivity makes it a more versatile substrate for these reactions compared to its dichloro analogue.[4]

-

Nucleophilic Aromatic Substitution (SₙAr): While the C-F bond is the strongest, the fluorine atom is the most electronegative, making the ipso-carbon highly electrophilic and activating it towards nucleophilic attack. However, in this specific molecule, steric hindrance from the adjacent bulky bromine and chlorine atoms can influence the feasibility and outcome of SₙAr reactions.

-

Aldehyde Chemistry: The aldehyde group serves as a versatile handle for a wide array of classical organic transformations, including Knoevenagel condensations, Wittig reactions, reductions to alcohols, and oxidations to carboxylic acids.[5] The electron-withdrawing halogens increase the electrophilicity of the carbonyl carbon, often accelerating the rate of nucleophilic addition reactions.[3]

Key Application: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. The differential reactivity of the C-Br and C-Cl bonds in 2-Bromo-6-chloro-4-fluorobenzaldehyde allows for the selective introduction of an aryl or vinyl group at the 2-position.

Causality in Protocol Design

The choice of a palladium catalyst, such as the air-stable and reliable Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is crucial for efficient oxidative addition to the C-Br bond.[4] A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃), is required to activate the boronic acid partner for transmetalation. The solvent system, often a mixture of an organic solvent like 1,4-dioxane and water, facilitates the dissolution of both the organic and inorganic reagents.[4] Heating is necessary to drive the catalytic cycle, with the weaker C-Br bond allowing for milder conditions (e.g., 80-90 °C) compared to what would be required to activate a C-Cl bond.[4]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-6-chloro-4-fluorobenzaldehyde (1.0 mmol, 237.5 mg).

-

Reagent Addition: Add phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.0 mmol, 276 mg), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

-

Solvent Introduction: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

-

Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon gas through the solution for 15 minutes.

-

Reaction: Place the flask under a positive pressure of argon and heat the mixture to 90 °C in an oil bath with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(phenyl)-6-chloro-4-fluorobenzaldehyde.

Workflow Visualization

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Application in Heterocyclic Synthesis: Construction of Indazole Scaffolds

Heterocyclic structures are prevalent in medicinal chemistry. Both 2-bromo- and 2-chloro-6-fluorobenzaldehyde are valuable precursors for synthesizing various heterocyclic systems, such as indazoles, which are of significant interest.[4] The following is a representative copper-catalyzed protocol for the synthesis of 2H-indazoles.

Experimental Protocol: Copper-Catalyzed Synthesis of 2H-Indazoles

-

Vessel Preparation: In a reaction vessel, combine 2-Bromo-6-chloro-4-fluorobenzaldehyde (1.0 mmol, 237.5 mg), a primary amine (e.g., benzylamine, 1.2 mmol), and sodium azide (1.5 mmol).[4]

-

Catalyst and Solvent: Add the copper catalyst (e.g., copper(I) oxide nanoparticles) and a suitable solvent such as polyethylene glycol (PEG).[4]

-

Reaction: Heat the mixture to 110 °C and stir until the reaction is complete, as monitored by TLC.[4]

-

Isolation: Upon completion, the product is isolated and purified using standard procedures such as extraction and column chromatography.[4]

This reaction showcases the transformation of the aldehyde and the bromo-substituent in a one-pot synthesis to construct a complex bicyclic heterocycle, highlighting the compound's utility as a versatile starting material.[4][6]

Potential in Drug Discovery and Agrochemicals

The true value of a synthetic building block is realized in its application to create molecules with practical utility. Derivatives of halogenated benzaldehydes are integral to numerous commercial and investigational products.

-

Pharmaceuticals: 2-Bromo-6-fluorobenzaldehyde is an important pharmaceutical intermediate.[7] It has been used in the synthesis of Cariporide, a drug candidate for treating ischemic heart disease.[7] Furthermore, its derivatives have been explored as regulators of mammalian complement C5a receptors for treating inflammatory diseases, as well as in the development of compounds for arthritis, cancer, and cardiovascular diseases.[7] The unique substitution pattern allows for the generation of diverse molecular libraries crucial for lead optimization in drug discovery.

-

Agrochemicals: Halogenated aromatic aldehydes are critical for producing modern agrochemicals, including insecticides and fungicides.[1] The structural motifs derived from 2-Bromo-6-chloro-4-fluorobenzaldehyde can be incorporated into novel pesticide candidates, where the specific halogenation pattern can enhance biological activity and tailor environmental persistence.[8]

Conclusion

2-Bromo-6-chloro-4-fluorobenzaldehyde is more than a simple aromatic aldehyde; it is a highly functionalized and versatile platform for advanced organic synthesis. Its key strategic advantage lies in the differential reactivity of its carbon-halogen bonds, which enables chemists to perform regioselective cross-coupling reactions with high fidelity. This, combined with the reactivity of the aldehyde group, provides a reliable pathway for constructing complex molecular architectures. For researchers in drug discovery and agrochemical development, mastering the application of this reagent opens a direct route to novel and potentially high-value chemical entities.

References

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

-

AuteChem. (n.d.). Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Bromo-4-chloro-5-fluorobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.

- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy 2-Bromo-4-fluorobenzaldehyde | 59142-68-6 [smolecule.com]

- 6. innospk.com [innospk.com]

- 7. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 8. 2-Bromo-4-chloro-5-fluorobenzaldehyde [myskinrecipes.com]

2-Bromo-6-chloro-4-fluorobenzaldehyde: A Strategic Building Block for Complex Drug Scaffolds

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Strategic Advantage of Polysubstituted Aromatic Building Blocks

In the intricate process of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency, molecular diversity, and ultimately, the success of a campaign. Halogenated aromatic compounds, particularly benzaldehydes, serve as exceptionally versatile synthons, providing multiple, orthogonally reactive sites for the controlled, stepwise construction of complex molecular architectures. 2-Bromo-6-chloro-4-fluorobenzaldehyde (CAS 1433990-64-7) has emerged as a building block of significant interest due to its unique arrangement of substituents, which offers a sophisticated platform for advanced medicinal chemistry programs.

This guide, authored from the perspective of a senior application scientist, delves into the core physicochemical properties, reactivity profile, and strategic applications of 2-Bromo-6-chloro-4-fluorobenzaldehyde. We will explore not just the "how" but the "why" behind its utility in key synthetic transformations and provide field-proven insights into its application, with a focus on the synthesis of kinase inhibitors.

Physicochemical & Reactivity Profile

The utility of 2-Bromo-6-chloro-4-fluorobenzaldehyde stems from the distinct electronic and steric properties imparted by its substituents. The aldehyde group is a potent meta-director and deactivator, while the halogens contribute complex inductive and resonance effects that modulate the reactivity of the entire molecule.

| Property | Value | Source |

| CAS Number | 1433990-64-7 | Fluorochem |

| Molecular Formula | C₇H₃BrClFO | Smolecule[1] |

| Molecular Weight | 237.45 g/mol | Smolecule[1] |

| Appearance | Solid | Fluorochem |

| Purity | ≥97% | Fluorochem |

Analysis of Reactivity:

The key to strategically employing this building block lies in understanding the differential reactivity of its functional sites:

-

The Carbon-Bromine Bond (C2): The C-Br bond is the most labile of the carbon-halogen bonds towards oxidative addition to low-valent transition metals. This makes the 2-position the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

-

The Carbon-Chlorine (C6) and Carbon-Fluorine (C4) Bonds: These positions are activated towards Nucleophilic Aromatic Substitution (SₙAr) by the electron-withdrawing nature of the aldehyde and the other halogens. The C-F bond, being more polarizing, typically renders the C4 position the most susceptible to nucleophilic attack, followed by the C6 position. This hierarchy allows for sequential, site-selective substitutions under carefully controlled conditions.[2]

-

The Aldehyde Group (C1): The formyl group is a versatile handle for a wide range of classical transformations. It readily undergoes reductive amination to install amine side chains, Wittig-type olefination to form alkenes, and oxidation or reduction to yield carboxylic acids or benzyl alcohols, respectively.

Core Synthetic Transformations

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The selective functionalization of the C-Br bond is a cornerstone of this building block's utility. The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds, enabling the introduction of diverse aryl or heteroaryl moieties.

Causality of Protocol Choices: The choice of a palladium catalyst like Pd(PPh₃)₄ is common due to its commercial availability and effectiveness. The base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[3] A mixed solvent system, often containing water (e.g., dioxane/water), aids in dissolving both the organic and inorganic reagents. Degassing with an inert gas is a critical, self-validating step to prevent the oxidation and deactivation of the Pd(0) catalyst.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-6-chloro-4-fluorobenzaldehyde (1.0 eq).

-

Reagent Addition: Add the desired aryl- or heteroarylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base, typically potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-90 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SₙAr)

SₙAr reactions on this substrate allow for the introduction of nucleophiles, typically O-, N-, or S-based, at the C4 or C6 positions. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate whose stability is key to the reaction's success. The strong electron-withdrawing effect of the ortho/para aldehyde group is essential for stabilizing this intermediate.

Causality of Protocol Choices: The choice of a polar aprotic solvent like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is critical as it solvates the cation of the base but not the nucleophile, enhancing its reactivity.[2] A mild base like potassium carbonate is often sufficient to deprotonate the nucleophile (e.g., a phenol or amine) or act as a halide scavenger. The reaction temperature is a key variable to control selectivity; lower temperatures may favor substitution at the more activated C4 position.

Generalized Experimental Protocol: SₙAr with a Phenol

-

Vessel Preparation: To a round-bottom flask, add the phenol nucleophile (1.1 eq) and a polar aprotic solvent such as DMSO.

-

Base Addition: Add a base, such as powdered potassium carbonate (2.0 eq), and stir the mixture for 15-30 minutes at room temperature to form the phenoxide.

-

Substrate Addition: Add 2-Bromo-6-chloro-4-fluorobenzaldehyde (1.0 eq) to the mixture.

-

Reaction Execution: Heat the reaction to a specified temperature (e.g., 80-120 °C), depending on the nucleophile's reactivity.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction, pour it into ice water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, and purify by column chromatography.

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SₙAr).

Reductive Amination

This reaction is a powerful tool for converting the aldehyde into a secondary or tertiary amine, a common functional group in many bioactive molecules. The process typically involves the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent.

Causality of Protocol Choices: The reaction is often performed as a one-pot process. Sodium triacetoxyborohydride (STAB) is a frequently chosen reducing agent because it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the intermediate iminium ion. It is also more tolerant of slightly acidic conditions often used to catalyze imine formation. The choice of solvent, like 1,2-dichloroethane (DCE) or methanol, depends on the solubility of the substrates.

Generalized Experimental Protocol: Reductive Amination

-

Vessel Setup: In a round-bottom flask, dissolve 2-Bromo-6-chloro-4-fluorobenzaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like DCE.

-

Imine Formation: If the amine is a salt, add a base like triethylamine to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir for 1 hour at room temperature.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

-

Reaction Execution: Allow the reaction to stir at room temperature overnight.

-

Monitoring: Check for completion using TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Caption: Generalized workflow for a one-pot Reductive Amination reaction.

Strategic Application in Drug Discovery: Synthesis of TRKA Inhibitors

The Tropomyosin receptor kinase (Trk) family, particularly TrkA, are high-affinity receptors for nerve growth factor (NGF) and have become important targets for the treatment of pain and certain cancers. Several patents for TrkA inhibitors describe synthetic routes that can be adapted to use 2-Bromo-6-chloro-4-fluorobenzaldehyde, showcasing its value in constructing complex heterocyclic scaffolds.

The following is an illustrative synthetic pathway to a key intermediate for a TrkA inhibitor, demonstrating the strategic, sequential application of the reactions described above.

Illustrative Synthetic Pathway:

-

Suzuki Coupling: The synthesis commences with a Suzuki-Miyaura coupling at the C-Br position of 2-Bromo-6-chloro-4-fluorobenzaldehyde with a suitable pyrazole boronic ester. This step efficiently builds the core bi-aryl structure.

-

Reductive Amination: The resulting aldehyde is then subjected to reductive amination with a chiral pyrrolidine derivative. This step introduces a key side chain often responsible for crucial interactions with the kinase hinge region.

-

Nucleophilic Aromatic Substitution: Finally, the remaining C-Cl or C-F position can be targeted for an SₙAr reaction to complete the scaffold or introduce further points of diversity.

Caption: Illustrative synthesis of a TrkA inhibitor core using the title compound.

The TrkA signaling pathway is critical for neuronal survival and differentiation but is also implicated in nociceptive signaling (pain) and oncogenesis when dysregulated, for instance, by NTRK gene fusions. Inhibitors developed from this building block aim to block the ATP-binding site of the TrkA kinase domain, thereby preventing downstream signaling.

Caption: Simplified TrkA signaling pathway and the point of intervention.

Safety & Handling

2-Bromo-6-chloro-4-fluorobenzaldehyde should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The compound is susceptible to oxidative degradation in the presence of air and moisture.[1]

Conclusion & Outlook

2-Bromo-6-chloro-4-fluorobenzaldehyde is a powerful and strategically designed building block for modern medicinal chemistry. Its true value is realized through the deliberate and sequential manipulation of its orthogonally reactive sites. The ability to perform transition-metal-catalyzed cross-couplings, selective nucleophilic aromatic substitutions, and diverse aldehyde chemistries from a single, compact starting material enables the rapid construction of complex, three-dimensional molecules. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of such polysubstituted building blocks will remain a cornerstone of efficient and innovative drug discovery.

References

- Google Patents. (n.d.). TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF (Patent No. WO2015148354A3).

- Google Patents. (n.d.). TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF (Patent No. WO2015042088A1).

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 30, 2026, from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 30, 2026, from [Link]

-

Imahori, T., & Minami, H. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1365. Available at: [Link]

Sources

- 1. Buy 2-Bromo-6-chloro-4-fluorobenzaldehyde | 1433990-64-7 [smolecule.com]

- 2. WO2015148354A3 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]

- 3. WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-6-chloro-4-fluorobenzaldehyde

Abstract & Scope

This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 2-Bromo-6-chloro-4-fluorobenzaldehyde (CAS: 886500-81-6) . This substrate presents a unique "doubly ortho-substituted" steric challenge combined with a tri-halogenated electronic profile. The objective is to couple an aryl boronic acid selectively at the C2-Bromine position while retaining the C6-Chlorine and C4-Fluorine moieties for subsequent functionalization, without degrading the base-sensitive aldehyde group.

Target Audience: Medicinal Chemists, Process Development Scientists.

Substrate Analysis: The "Tri-Halo" Challenge

The substrate contains three distinct halogen handles and a sensitive carbonyl group. Understanding the reactivity hierarchy is critical for success.

| Position | Substituent | Reactivity Profile (Pd-Catalysis) | Steric Impact |

| C-2 | Bromine (-Br) | High (Primary Site) . Weakest C-X bond available for oxidative addition. | High . Ortho to aldehyde. |

| C-6 | Chlorine (-Cl) | Moderate/Low.[1][2] Requires specialized ligands or higher temps to activate. | High . Ortho to aldehyde. |

| C-4 | Fluorine (-F) | Inert. Generally stable under standard Suzuki conditions. | Low. Para to aldehyde. |

| C-1 | Aldehyde (-CHO) | Electrophilic. Sensitive to strong nucleophiles and bases (Cannizzaro risk). | Critical . Creates the "ortho-ortho" pinch. |

Mechanistic Pathway & Selectivity

The reaction relies on the kinetic preference of Palladium(0) to undergo oxidative addition into the C-Br bond (

Figure 1: Catalytic cycle highlighting the kinetic selection of the C-Br bond over C-Cl. Note the requirement for specific ligands to overcome the steric barrier.

Critical Parameters

Ligand Selection: The "Buchwald" Advantage

Standard ligands like Triphenylphosphine (

-

Recommended: XPhos or SPhos . These dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination and preventing catalyst aggregation).

-

Alternative: dppf .[3] The large bite angle of dppf can sometimes accommodate sterics, but yields are typically lower than Buchwald generations.

Base Selection: Protecting the Aldehyde

Strong bases (hydroxides, alkoxides) must be avoided to prevent:

-

Cannizzaro Reaction: Disproportionation of the aldehyde.

-

Aldol Condensation: If the coupling partner has enolizable protons.

-

Standard: Potassium Phosphate Tribasic (

) or Cesium Carbonate (

Experimental Protocols

Protocol A: High-Performance (Recommended)

Use this for high-value intermediates or when scale-up reliability is required.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.2 – 1.5 equiv[4]

-

Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) or G3 (2.0 – 4.0 mol%)

-

Base:

(2.0 equiv)[4] -

Solvent: THF:Water (4:[4]1) or 1,4-Dioxane:Water (4:1)

Step-by-Step:

-

Inert Setup: Charge a reaction vial with the aryl bromide (1.0 eq), boronic acid (1.2 eq), and

(2.0 eq). Add a magnetic stir bar.[3] -

Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

) or Argon (3 cycles). -

Solvent Addition: Add degassed THF/Water mixture via syringe.

-

Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G2 precatalyst (0.02 eq). Note: Adding catalyst last prevents premature decomposition.[4]

-

Reaction: Heat the block to 60°C . (Do not exceed 80°C to avoid activating the C-Cl bond). Stir vigorously for 4–12 hours.

-

Monitoring: Check HPLC/TLC. Look for the disappearance of the starting bromide (

in 10% EtOAc/Hex) and appearance of the product (usually more polar). -

Workup: Dilute with Ethyl Acetate. Wash with water (x2) and Brine (x1). Dry over

.[5]

Protocol B: Cost-Effective (Baseline)

Use for initial screening or if Buchwald catalysts are unavailable.

Reagents:

Procedure Notes:

-

Requires higher temperature (80–90°C ) to drive the reaction due to the lower activity of the catalyst.

-

Risk: Higher risk of aldehyde degradation and minor C-Cl activation (approx. 5-10% side product).

-

Purification: Often requires careful column chromatography to separate the de-halogenated byproducts.

QC & Validation: How to Confirm Success

| Analytical Method | Marker for Success | Marker for Failure |

| 1H NMR | Aldehyde proton singlet shifts (typically 10.2 | Loss of Aldehyde peak (Cannizzaro). Doublet patterns indicating loss of Cl or F. |

| 13C NMR | Appearance of new biaryl carbon signals. Retention of C-F coupling patterns ( | Disappearance of C-Cl signal (approx 135 ppm). |

| Mass Spec (LCMS) | M+1 matches Target Mass. Isotope pattern shows one Chlorine (3:1 ratio for M:M+2). | Isotope pattern shows NO Chlorine (de-chlorination) or loss of Oxygen. |

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for common failure modes in sterically hindered aldehyde couplings.

References

-

Kinetic Selectivity in Polyhalogenated Arenes

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

-

Buchwald Ligands for Hindered Substrates

-

Base Sensitivity of Benzaldehydes

-

Specific Substrate Data (2-Bromo-6-chloro-4-fluorobenzaldehyde)

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-6-chloro-4-fluorobenzaldehyde

Executive Summary

The amination of 2-Bromo-6-chloro-4-fluorobenzaldehyde presents a classic "chemoselectivity trifecta" challenge in organic synthesis. The substrate contains three distinct halogen leaving groups and a reactive carbonyl functionality. Successful coupling requires a catalytic system that can differentiate between the C-Br (desired), C-Cl (undesired coupling), and C-F (undesired SNAr) bonds, while simultaneously avoiding condensation reactions with the aldehyde.

This guide outlines two protocols:

-

Route A (Direct Coupling): A high-efficiency method using BrettPhos Pd G4 for rapid, selective coupling.

-

Route B (Protection Strategy): A robust acetal-protection workflow for substrates involving highly nucleophilic amines that risk imine formation.

Substrate Analysis & Mechanistic Strategy

The Reactivity Landscape

The substrate is highly electron-deficient due to the cumulative inductive effects of three halogens and the mesomeric withdrawal of the aldehyde.

| Functional Group | Position | Reactivity Mode | Risk/Opportunity |

| Bromine (-Br) | C2 (Ortho) | Oxidative Addition (Pd) | Target Site. Fastest initiation ( |

| Chlorine (-Cl) | C6 (Ortho) | Oxidative Addition (Pd) | Secondary competitive site. Requires bulky ligand to suppress. |

| Fluorine (-F) | C4 (Para) | SNAr | Major Trap. Highly activated by para-aldehyde. F is a superior leaving group for SNAr. |

| Aldehyde (-CHO) | C1 | Condensation | Risk of imine formation with primary amines. |

The "Race" Condition

Success depends on the kinetic competition between the Palladium catalytic cycle and the background Nucleophilic Aromatic Substitution (SNAr).

-

Requirement: The rate of Oxidative Addition (OA) into the C-Br bond must significantly exceed the rate of nucleophilic attack at the C-F bond.

-

Solution: Use a Generation 4 (G4) Precatalyst .[1] G4 catalysts generate the active mono-ligated Pd(0) species at low temperatures, accelerating the OA step before SNAr can dominate.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the critical decision nodes for the catalyst.

Caption: Kinetic competition between the desired Pd-catalyzed cycle (Green) and competing SNAr/Condensation pathways (Red).

Experimental Protocols

Protocol A: Direct Coupling (High Throughput)

Best for: Secondary amines, anilines, or sterically hindered primary amines where imine formation is slow.

Reagents:

-

Catalyst: BrettPhos Pd G4 (2–4 mol%)

-

Rationale: The bulky BrettPhos ligand prevents insertion into the sterically crowded C-Cl bond and accelerates C-Br insertion. The G4 scaffold ensures immediate activation.

-

-

Base: Cesium Carbonate (

) (2.0 equiv)-

Rationale: A mild, insoluble base minimizes the concentration of dissolved base, reducing SNAr rates and aldol side-reactions compared to NaOtBu.

-

-

Solvent: 1,4-Dioxane (Anhydrous)

-

Temperature: 80 °C

Step-by-Step:

-

Charge: In a glovebox or under Argon flow, charge a reaction vial with:

-

Substrate (1.0 equiv)

-

Amine (1.1 equiv)

- (2.0 equiv)

-

BrettPhos Pd G4 (0.02 equiv)

-

-

Solvate: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

-

Purge: Seal the vial and sparge with Argon for 2 minutes (if not in glovebox).

-

React: Heat to 80 °C for 4–12 hours. Monitor by LCMS.

-

Checkpoint: Look for the disappearance of the Br-peak. If the Cl-coupled byproduct appears (M-Br+Amine mass), lower temperature to 60 °C.

-

-

Workup: Dilute with EtOAc, filter through a Celite plug to remove inorganic salts, and concentrate.

Protocol B: Acetyl-Protected Route (High Fidelity)

Best for: Small primary amines (e.g., methylamine, ethylamine) that rapidly form imines with the aldehyde.

Phase 1: Protection

-

Combine Substrate (1 equiv), Ethylene Glycol (5 equiv), and p-TsOH (0.05 equiv) in Toluene.

-

Reflux with a Dean-Stark trap until water evolution ceases (approx. 2-4 hours).

-

Wash with saturated

, dry, and concentrate to yield the 2-(2-bromo-6-chloro-4-fluorophenyl)-1,3-dioxolane .

Phase 2: Coupling

-

Catalyst: XPhos Pd G4 (2 mol%).

-

Rationale: With the aldehyde protected, the steric bulk around the C-Br bond is slightly increased. XPhos is excellent for ortho-substituted aryl bromides.

-

-

Base:

(2.0 equiv). -

Solvent: Toluene/Water (10:1 biphasic) or Dioxane.

-

Condition: Heat at 90 °C for 4 hours.

-

Workup: Standard aqueous extraction.

Phase 3: Deprotection

-

Dissolve the crude aminated acetal in THF.

-

Add 1M HCl (aq) and stir at Room Temperature for 1 hour.

-

Neutralize with

and extract.

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Product contains Imine | Aldehyde condensation | Switch to Protocol B (Protection) or add 5 eq. of water to the reaction (if using a water-tolerant catalyst like tBuXPhos). |

| SNAr Product (F-displacement) | Base too strong / Temp too high | Switch base from |

| De-halogenation (H replaces Br) | Use a ligand that prevents | |

| No Reaction (SM Recovery) | Catalyst poisoning or deactivation | Ensure the amine is not chelating the Pd (common with diamines). Increase catalyst loading to 5 mol%. |

References

-

Buchwald-Hartwig Amination Overview

-

G4 Precatalyst Development

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 79(9), 4161–4166. Link

-

-

Chemoselectivity (Br vs Cl)

-

Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[3] Journal of the American Chemical Society, 130(41), 13552–13554. Link

-

-

SNAr Competition in Fluorinated Arenes

-

Rohrbach, S., Smith, A. J., & Dilman, A. D. (2019). "Nucleophilic Aromatic Substitution of Polyfluoroarenes." Angewandte Chemie International Edition, 58(12). Link

-

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]